molecular formula C19H16ClF3N4O2 B3458632 3-chloro-5-(4-methylphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-(4-methylphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3458632
M. Wt: 424.8 g/mol
InChI Key: DUORWAFRXXGDPJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as the compound , are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have recently attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines. These methods involve a broad range of organic reactions using 5-aminopyrazole as a precursor .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

One specific derivative, CYP3cide (PF-4981517), has been found to be a potent, efficient, and specific time-dependent inactivator of human CYP3A4 . Its inhibitory properties were investigated, and an extreme metabolic inactivation efficiency was observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific substitutions made to the pyrimidine core .

Mechanism of Action

The mechanism of action of CYP3cide involves the inactivation of the CYP3A4 enzyme. This inactivation is time-dependent and highly efficient .

Future Directions

The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers . The significant impact of these compounds in medicinal chemistry and their recent attention in material science suggest promising future directions .

properties

IUPAC Name

[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O2/c1-11-2-4-12(5-3-11)13-10-14(19(21,22)23)27-17(24-13)15(20)16(25-27)18(28)26-6-8-29-9-7-26/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUORWAFRXXGDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-(4-methylphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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